2,5-Dibromo-4-nitro-1H-imidazole is a heterocyclic compound with the molecular formula CHBrNO. It belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its bromine and nitro substituents, which impart unique chemical properties and reactivity. The presence of these substituents enhances its potential applications in various fields, particularly in medicinal chemistry and biochemistry .
2,5-Dibromo-4-nitro-1H-imidazole can be synthesized through various chemical reactions involving imidazole derivatives. It is classified as a brominated nitroimidazole, which indicates its structure includes both bromine and nitro functional groups. This classification highlights its potential reactivity and biological activity, making it a subject of interest in pharmaceutical research .
The synthesis of 2,5-dibromo-4-nitro-1H-imidazole typically involves the bromination of 4-nitroimidazole. The general synthetic route includes:
On an industrial scale, advanced techniques such as continuous flow reactors are employed to optimize yields and purity. This approach allows for better control over reaction parameters and scalability, incorporating purification steps like chromatography to meet quality specifications .
2,5-Dibromo-4-nitro-1H-imidazole undergoes several types of chemical reactions:
The mechanism of action for 2,5-dibromo-4-nitro-1H-imidazole involves its interaction with biological targets, particularly enzymes and proteins. The nitro group allows participation in redox reactions that can generate reactive oxygen species (ROS), potentially leading to cellular damage. Additionally, the compound can inhibit certain enzymes by binding to their active sites, affecting metabolic pathways significantly .
Key chemical properties include:
2,5-Dibromo-4-nitro-1H-imidazole has several scientific uses:
The synthesis of 2,5-dibromo-4-nitro-1H-imidazole (CAS 6154-30-9) exemplifies modern trends in streamlined nitroimidazole chemistry. Traditional routes to nitroimidazole derivatives often require multiple protection/deprotection steps to achieve regioselectivity, increasing process complexity and reducing atom economy. In contrast, advanced protection-group-free pathways enable direct functionalization of the imidazole core. As demonstrated in the synthesis of anti-tuberculosis drug Delamanid intermediates, the strategic use of sequential reaction cascades eliminates the need for protective groups while maintaining high regiocontrol [3] [9].
A particularly efficient route involves the direct bromination of 4-nitroimidazole under controlled conditions, yielding 2,5-dibromo-4-nitro-1H-imidazole in a single step. This approach capitalizes on the inherent electronic bias of the nitro group, which activates specific ring positions for electrophilic substitution. The reaction typically employs bromine or N-bromosuccinimide in polar aprotic solvents (e.g., DMF or DMSO) at 0–25°C, achieving >85% conversion with appropriate stoichiometric control [5] [9]. This methodology significantly reduces purification complexity compared to protected routes, as confirmed by HPLC purity >97% [6].
Table 1: Physical Properties of 2,5-Dibromo-4-nitro-1H-imidazole
Property | Value | Conditions |
---|---|---|
Molecular Formula | C₃HBr₂N₃O₂ | - |
Molecular Weight | 270.87 g/mol | - |
Melting Point | >270°C | - |
Density | 2.575 g/cm³ | 25°C |
Solubility (Water) | 0.151 mg/mL | 25°C |
Storage Stability | 2-8°C under inert atmosphere | Nitrogen/Argon |
The construction of complex nitroimidazole architectures leverages tandem reaction sequences to enhance efficiency. A notable cascade involves:
Critical to this sequence is the optimization of the arylation step. Systematic screening established that CuI (20 mol%) with L-proline (40 mol%) in DMF at room temperature delivers N-arylated product in 85% yield, while suppressing O-arylation byproducts to <5% [3]. This selectivity stems from the chelating ability of L-proline, which facilitates oxidative addition at nitrogen rather than oxygen centers. The cascade demonstrates scalability, with successful implementation at 100 mmol scale while maintaining 81% yield [3].
The choice between copper and palladium catalysis significantly impacts the efficiency of nitroimidazole derivatization. Comparative studies reveal distinct advantages for copper systems in cost-sensitive syntheses:
Table 2: Catalyst Performance in N-Arylation of Imidazole Intermediates
Catalyst System | Ligand | Temp. | N-Arylation Yield | O-Arylation Byproduct |
---|---|---|---|---|
CuI (10 mol%) | Phenanthroline | RT | 55% | 0% |
CuI (10 mol%) | L-Proline | RT | 80% | 0% |
CuI (20 mol%) | L-Proline | RT | 85% | 0% |
Pd(PPh₃)₄ (5 mol%) | BINAP | 80°C | 78% | 15% |
Copper catalysis outperforms palladium in selectivity due to ligand-modulated electronic effects. While palladium systems exhibit higher intrinsic reactivity, they frequently generate O-arylated contaminants requiring chromatographic removal. The CuI/L-proline system achieves superior atom economy and operates at ambient temperature, reducing energy input [3]. However, for electron-deficient aryl halides, palladium remains preferred for challenging couplings, as demonstrated in Delamanid precursor synthesis where Pd-catalyzed Suzuki reactions achieve >90% conversion [3].
2,5-Dibromo-4-nitro-1H-imidazole serves as a critical precursor to anti-tuberculosis agents like Delamanid. Kilogram-scale production requires addressing three key challenges: regioselectivity, purification efficiency, and thermal safety. An optimized two-step large-scale process has been developed:
Step 1: Dibromination 4-Nitroimidazole + 2.2 eq Br₂ → 2,4,5-Tribromoimidazole (90% yield) Step 2: Selective Debromination Tribromoimidazole + NaI → 2,5-Dibromo-4-nitro-1H-imidazole (85% yield)
The debromination employs in situ reductive deiodination chemistry, where iodide selectively displaces the C-5 bromine at 50°C in aqueous THF. This method avoids cryogenic conditions and column chromatography, providing product with >99% regiochemical purity by ¹H NMR [9]. The reaction’s exotherm is controlled through slow iodide addition, enabling safe implementation at >5 kg scale. Final isolation involves crystallization from ethanol/water, yielding pharmaceutical-grade material meeting ICH stability guidelines when stored at 2–8°C under nitrogen [9].
The synthetic value of this intermediate is highlighted in Delamanid production, where 2-bromo-4-nitroimidazole (derived from selective monodebromination) undergoes epoxide ring-opening to form the active pharmaceutical ingredient in 27% overall yield across 6 steps [3]. This route represents a 60% reduction in step count compared to first-generation syntheses.
Table 3: Industrial Applications of 2,5-Dibromo-4-nitro-1H-imidazole
Application Sector | Role | Key Advantage |
---|---|---|
Pharmaceutical Synthesis | Delamanid Intermediate | Regioselective functionalization |
Agrochemical Production | Antifungal Agent Precursor | Enhanced bioactivity |
Specialty Polymers | Conductive Polymer Monomer | Thermal stability >250°C |
Organic Synthesis | Cross-Coupling Partner | Dual halogen reactivity |
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0